![molecular formula C19H17F3N2O2S B2524155 N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105245-94-0](/img/structure/B2524155.png)
N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Immunotherapy
STK988572 is an engineered cytokine that selectively stimulates CD25+ antigen-activated T cells. These T cells play a crucial role in anti-tumor immunity. By avoiding broad stimulation of other lymphocytes (such as natural killer cells), which can lead to toxicity, STK988572 offers a safer and more targeted approach. In a Phase 1a/1b clinical trial, STK-012 monotherapy demonstrated favorable safety and efficacy profiles, achieving multiple objective responses in patients with advanced solid tumors .
Renal Cell Carcinoma (RCC)
In ongoing studies, STK988572 is being evaluated as monotherapy in patients with RCC. A case study highlighted a subject with Stage IV clear cell RCC (ccRCC) who had previously received immune checkpoint inhibitors. After starting STK-012, the subject achieved a confirmed partial response with an 85% reduction in target lesion size. This suggests its potential as a treatment option for RCC .
Non-Small Cell Lung Cancer (NSCLC)
Expansion cohorts in NSCLC are also part of the Phase 1b study. STK988572’s ability to selectively activate antigen-activated T cells without severe toxicities associated with IL-2 treatments makes it an intriguing candidate for NSCLC therapy .
Interferon-Gamma (IFNγ) Induction
STK988572 robustly induces IFNγ production, which is essential for anti-tumor immune responses. This cytokine activation contributes to the compound’s anti-cancer effects .
Pharmacokinetics and Pharmacodynamics
STK988572’s pharmacokinetic and pharmacodynamic profiles were favorable in clinical trials. Understanding these properties is crucial for optimizing dosing and treatment regimens .
Avoidance of Toxicities
Unlike traditional IL-2 treatments, STK988572 does not cause hypotension, capillary leak syndrome (CLS), or transaminitis. This safety profile is a significant advancement in cytokine-based therapies .
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-10-3-4-11(2)13(7-10)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)5-6-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSQSBWYEZSKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.